![molecular formula C12H9Cl2N3O3 B2368425 N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-54-0](/img/structure/B2368425.png)
N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H9Cl2N3O3
- Molecular Weight : 314.12 g/mol
- CAS Number : 338774-73-5
Research indicates that this compound may interact with various biological targets, particularly in the context of inflammatory processes. Its structural similarity to known pharmacological agents suggests it could act as an inhibitor or modulator of specific pathways involved in inflammation and other physiological responses.
Anti-inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects. For instance, in vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. These findings suggest a potential application in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest moderate bioavailability with a half-life suitable for therapeutic applications. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity. A study highlighted the synthesis of similar pyrimidine derivatives that exhibited significant inhibition against various bacterial and fungal strains. This suggests that N-(3,4-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide could be developed as an antimicrobial agent .
Anticonvulsant Activity
Compounds within this chemical class have been explored for their anticonvulsant properties. Research on related enaminones demonstrated their efficacy in reducing seizure activity in animal models. This positions the compound as a candidate for further studies aimed at developing new anticonvulsant medications .
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against various cancer cell lines with notable cytotoxic effects:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These results indicate its potential as a more effective alternative to traditional chemotherapeutics like doxorubicin.
Antimicrobial Study
In a study conducted by Akbari et al., derivatives of pyrimidine compounds were synthesized and tested for their antimicrobial activity against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable path for developing new antimicrobial agents based on this compound's structure.
Anticancer Research
A comprehensive study evaluated the effects of this compound on several cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways, making it a subject of interest for further clinical trials.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |
Perampanel | Anticonvulsant | Action on glutamate receptors |
Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This analysis highlights the unique position of this compound within its chemical class and its potential applications across multiple therapeutic areas.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-17-10(18)5-9(16-12(17)20)11(19)15-6-2-3-7(13)8(14)4-6/h2-5H,1H3,(H,15,19)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJZWNCZUUKSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.